

Synthesis Protocol for 4-Amino-2-methylquinoline-6-carboxylic acid

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Compound of Interest

Compound Name: 4-Amino-2-methylquinoline-6-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of **4-Amino-2-methylquinoline-6-carboxylic acid**, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the construction of the quinoline core, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties.

Overview of the Synthetic Strategy

The synthesis of **4-Amino-2-methylquinoline-6-carboxylic acid** is accomplished through a four-step sequence starting from 4-aminobenzoic acid and ethyl acetoacetate. The key stages of this synthesis are:

- Step 1: Conrad-Limpach Cyclization to form the quinoline ring system, yielding 4-hydroxy-2-methylquinoline-6-carboxylic acid.
- Step 2: Chlorination of the 4-hydroxy group to yield 4-chloro-2-methylquinoline-6-carboxylic acid. To avoid unwanted side reactions, this step is performed on the corresponding ethyl ester.
- Step 3: Amination of the 4-chloro derivative via a nucleophilic substitution reaction using sodium azide, followed by reduction of the resulting azide to form the 4-amino group.

- Step 4: Hydrolysis of the ethyl ester to afford the final product, **4-Amino-2-methylquinoline-6-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

This step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate which is then cyclized at high temperature.

Materials:

- 4-Aminobenzoic acid
- Ethyl acetoacetate
- Dowtherm A (or similar high-boiling solvent)
- Ethanol
- Petroleum ether

Procedure:

- A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated to form the corresponding enamine intermediate.
- The enamine is added to a refluxing solution of Dowtherm A (approximately 250 °C) and the reaction is maintained at this temperature for 15-20 minutes to effect cyclization.
- The reaction mixture is cooled, and petroleum ether is added to precipitate the crude product.
- The solid is collected by filtration and washed with petroleum ether.
- The crude product is purified by recrystallization from hot ethanol to yield ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent.

Materials:

- Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
- Phosphoryl chloride (POCl_3)
- Ice water
- Aqueous ammonia

Procedure:

- Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is heated in an excess of phosphoryl chloride at approximately 80 °C for 1.5 hours.
- After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.
- The residue is carefully poured into ice water with vigorous stirring.
- The aqueous solution is neutralized with aqueous ammonia to a pH of 8-9 to precipitate the product.
- The solid is collected by filtration, washed with water, and dried to give ethyl 4-chloro-2-methylquinoline-6-carboxylate.

Step 3: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate

The 4-chloro group is replaced by an amino group via an azide intermediate.

Materials:

- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Sodium azide (NaN₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide in DMF is stirred under a nitrogen atmosphere at 120 °C for 6 hours.[1]
- The solvent is removed under reduced pressure.
- Ice water is added to the residue, and the product is extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The resulting residue is purified by silica gel column chromatography (eluent: hexane-chloroform) to yield ethyl 4-amino-2-methylquinoline-6-carboxylate as a pale brown solid.[1]

Step 4: Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

- Ethyl 4-amino-2-methylquinoline-6-carboxylate
- Aqueous sodium hydroxide (NaOH) solution
- Aqueous hydrochloric acid (HCl) solution

Procedure:

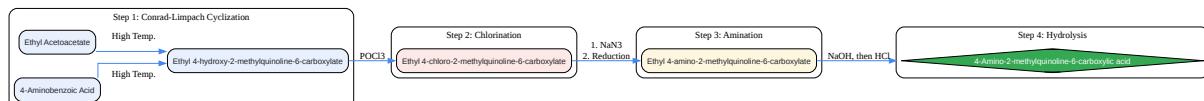
- Ethyl 4-amino-2-methylquinoline-6-carboxylate is refluxed in an aqueous solution of sodium hydroxide.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solution is acidified with hydrochloric acid to precipitate the product.
- The solid is collected by filtration, washed with water, and dried to afford **4-Amino-2-methylquinoline-6-carboxylic acid**.

Data Presentation

Step	Product Name	Starting Material(s)	Key Reagents	Typical Yield (%)
1	Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate	4-Aminobenzoic acid, Ethyl acetoacetate	Dowtherm A	85-90[2]
2	Ethyl 4-chloro-2-methylquinoline-6-carboxylate	Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate	POCl ₃	97-98
3	Ethyl 4-amino-2-methylquinoline-6-carboxylate	Ethyl 4-chloro-2-methylquinoline-6-carboxylate	NaN ₃ , DMF	~33% (based on 48mg from 145mg starting material)[1]
4	4-Amino-2-methylquinoline-6-carboxylic acid	Ethyl 4-amino-2-methylquinoline-6-carboxylate	NaOH, HCl	High

Visualizations

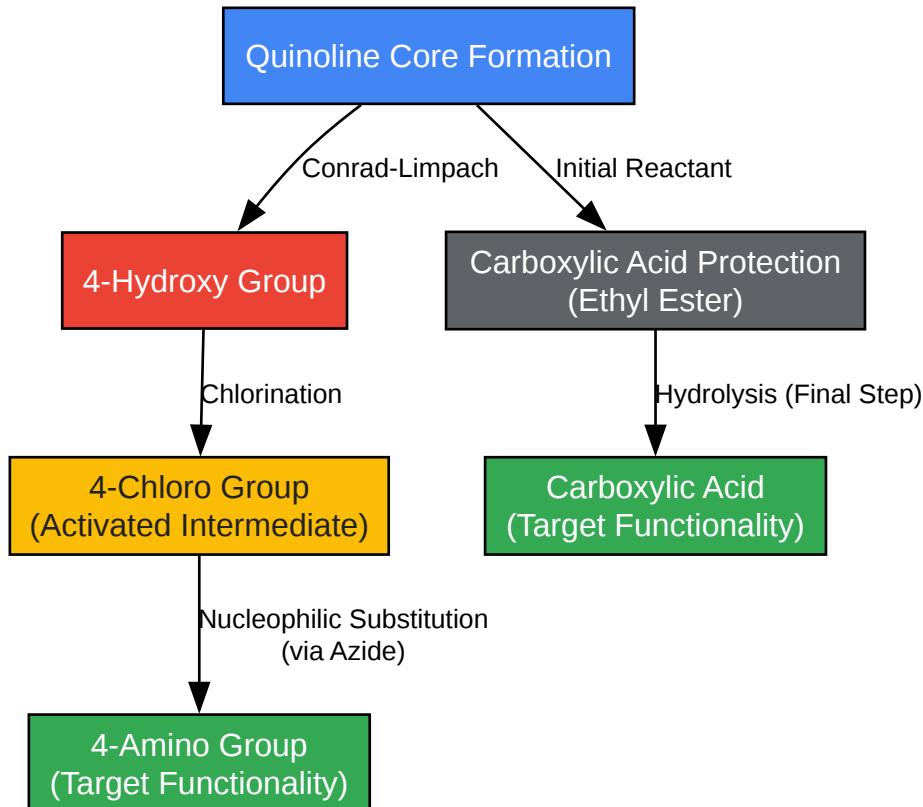
Synthetic Workflow



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Caption: Synthetic route for **4-Amino-2-methylquinoline-6-carboxylic acid**.

Reaction Logic



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Caption: Logical flow of functional group transformations.

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References

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